molecular formula C18H21Li B8457276 lithium;(3,3-dimethyl-1-phenylbutyl)benzene CAS No. 98329-91-0

lithium;(3,3-dimethyl-1-phenylbutyl)benzene

Cat. No.: B8457276
CAS No.: 98329-91-0
M. Wt: 244.3 g/mol
InChI Key: RPICNHAMKIIEJZ-UHFFFAOYSA-N
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Description

lithium;(3,3-dimethyl-1-phenylbutyl)benzene is an organolithium compound known for its reactivity and utility in organic synthesis. This compound is characterized by the presence of lithium bonded to a carbon atom, which is further connected to two phenyl groups and a 3,3-dimethylbutyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium 3,3-dimethyl-1,1-diphenylbutan-1-ide typically involves the reaction of 3,3-dimethyl-1,1-diphenylbutan-1-yl chloride with lithium metal in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive lithium from reacting with moisture or oxygen. The reaction conditions include low temperatures to control the reactivity and ensure the formation of the desired organolithium compound.

Industrial Production Methods

In an industrial setting, the production of lithium 3,3-dimethyl-1,1-diphenylbutan-1-ide follows a similar synthetic route but on a larger scale. The process involves the use of specialized equipment to handle the reactive lithium metal and maintain an inert atmosphere. The reaction is typically carried out in large reactors with efficient cooling systems to manage the exothermic nature of the reaction.

Chemical Reactions Analysis

Types of Reactions

lithium;(3,3-dimethyl-1-phenylbutyl)benzene undergoes various types of chemical reactions, including:

    Nucleophilic Addition: The compound can act as a nucleophile, adding to electrophilic carbonyl compounds to form alcohols.

    Substitution Reactions: It can participate in substitution reactions, where the lithium atom is replaced by other functional groups.

    Coupling Reactions: The compound can be used in coupling reactions to form carbon-carbon bonds, such as in the Suzuki-Miyaura coupling.

Common Reagents and Conditions

Common reagents used in reactions with lithium 3,3-dimethyl-1,1-diphenylbutan-1-ide include carbonyl compounds, halides, and boron reagents. The reactions are typically carried out in polar aprotic solvents like THF or diethyl ether, under an inert atmosphere to prevent side reactions.

Major Products Formed

The major products formed from reactions involving lithium 3,3-dimethyl-1,1-diphenylbutan-1-ide include alcohols, substituted hydrocarbons, and coupled products, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

lithium;(3,3-dimethyl-1-phenylbutyl)benzene has several scientific research applications:

    Organic Synthesis: It is widely used as a reagent in organic synthesis for the formation of complex molecules.

    Medicinal Chemistry: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Material Science: It is employed in the preparation of advanced materials, including polymers and nanomaterials.

    Catalysis: The compound is used as a catalyst or catalyst precursor in various chemical reactions.

Mechanism of Action

The mechanism of action of lithium 3,3-dimethyl-1,1-diphenylbutan-1-ide involves its role as a nucleophile. The lithium atom, being highly electropositive, imparts a strong nucleophilic character to the carbon atom it is bonded to. This allows the compound to readily attack electrophilic centers in other molecules, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophilic substrate.

Comparison with Similar Compounds

Similar Compounds

    Lithium Phenylacetylide: Similar in reactivity but differs in structure, having a phenyl group attached to an acetylide moiety.

    Lithium 3,3-dimethylbut-1-ynide: Shares the 3,3-dimethylbutyl group but has an acetylide instead of a diphenyl group.

    Lithium Diphenylmethanide: Similar in having two phenyl groups but lacks the 3,3-dimethylbutyl group.

Uniqueness

lithium;(3,3-dimethyl-1-phenylbutyl)benzene is unique due to its combination of a 3,3-dimethylbutyl group and two phenyl groups, which imparts distinct steric and electronic properties. This makes it particularly useful in reactions requiring a strong nucleophile with specific steric demands.

Properties

CAS No.

98329-91-0

Molecular Formula

C18H21Li

Molecular Weight

244.3 g/mol

IUPAC Name

lithium;(3,3-dimethyl-1-phenylbutyl)benzene

InChI

InChI=1S/C18H21.Li/c1-18(2,3)14-17(15-10-6-4-7-11-15)16-12-8-5-9-13-16;/h4-13H,14H2,1-3H3;/q-1;+1

InChI Key

RPICNHAMKIIEJZ-UHFFFAOYSA-N

Canonical SMILES

[Li+].CC(C)(C)C[C-](C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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